molecular formula C17H16N6S B15099613 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole CAS No. 618415-24-0

2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B15099613
CAS No.: 618415-24-0
M. Wt: 336.4 g/mol
InChI Key: YRICJAPDTKOBQY-UHFFFAOYSA-N
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Description

2-({[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core linked via a sulfanylmethyl bridge to a 1,2,4-triazole ring substituted with an ethyl group and a pyridin-2-yl moiety. The benzimidazole scaffold is notable for its pharmacological relevance, including roles in enzyme inhibition and receptor modulation . The triazole-pyridine component is structurally analogous to compounds reported as modulators of insect olfactory receptors (e.g., Orco agonists/antagonists) .

Properties

CAS No.

618415-24-0

Molecular Formula

C17H16N6S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C17H16N6S/c1-2-23-16(14-9-5-6-10-18-14)21-22-17(23)24-11-15-19-12-7-3-4-8-13(12)20-15/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

YRICJAPDTKOBQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step reactionsKey reagents often include hydrazonoyl halides, thiosemicarbazide, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can be contextualized against related compounds from the evidence, as summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / ID Structural Variations vs. Target Compound Key Properties/Activities References
Target Compound Benzimidazole core; potential for enzyme inhibition or receptor modulation (inferred)
6a, 6b, 6c (acetamide derivatives) Allyl group at triazole N4; acetamide substituent Melting points: 161–184°C; moderate yields (50–83%); no explicit bioactivity reported
7a, 7b (acetic acid derivatives) Allyl group at triazole N4; carboxylic acid substituent Lower melting points (90–111°C); higher solubility in polar solvents (DMF:EtOH)
VUAA-1 (Orco agonist) Ethylphenyl-acetamide substituent; pyridin-3-yl at triazole C5 Activates insect Orco receptors; used in olfactory studies (e.g., Culex mosquitoes)
OLC-12 (Orco agonist) Isopropylphenyl-acetamide substituent; pyridin-4-yl at triazole C5 Enhanced potency vs. VUAA-1 in select insect species
3h (chlorobenzimidazole derivative) Chloro substituent on benzimidazole; dihydroxyphenyl-triazole Exhibits AChE inhibitory activity; potential neuropharmacological applications
ZE-4b (hydrazide derivative) Phenylmethylidene-hydrazide substituent Structural analog for studying hydrogen-bonded supramolecular assemblies

Key Observations :

Substituent Effects on Bioactivity :

  • The pyridinyl position (2-, 3-, or 4-) on the triazole ring significantly impacts receptor selectivity. For example, VUAA-1 (pyridin-3-yl) and OLC-12 (pyridin-4-yl) differ in Orco activation potency across insect species . The target compound’s pyridin-2-yl group may confer distinct receptor-binding properties.
  • Benzimidazole vs. Acetamide/Carboxylic Acid : The benzimidazole core in the target compound likely enhances π-π stacking interactions with aromatic residues in enzymes or receptors, contrasting with the polar acetamide/carboxylic acid groups in compounds 6a–7b, which prioritize solubility .

Physical Properties: Melting Points: Allyl-substituted triazoles (6a–7b) exhibit lower melting points (90–184°C) compared to ethyl-substituted analogs, suggesting that bulkier alkyl groups (e.g., ethyl) increase crystalline stability . Polymorphism: Ethyl-substituted triazole-thiones (e.g., ) exhibit conformational polymorphism, with melting points varying by 3 K between monoclinic and orthorhombic forms. This suggests the target compound may also exist in multiple polymorphic states, affecting formulation strategies .

Synthetic Accessibility :

  • Allyl-substituted triazoles (6a–7b) are synthesized in 4–5 hours with yields up to 83%, while ethyl-substituted derivatives (e.g., VUAA-1) require longer reaction times or specialized conditions (e.g., cyclization in NaOH) .

Biological Relevance: The benzimidazole moiety in the target compound aligns with 3h, which shows AChE inhibitory activity due to electron-withdrawing substituents (e.g., Cl) enhancing interaction with the enzyme’s active site . Unlike Orco agonists (VUAA-1, OLC-12), the sulfanylmethyl bridge in the target compound may reduce off-target effects by avoiding the acetamide group implicated in non-selective receptor activation .

Biological Activity

The compound 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a novel derivative that combines the structural features of benzimidazole and triazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

The molecular formula of the compound is C17H16N4SC_{17}H_{16}N_{4}S with a complex structure that includes a benzimidazole core and a triazole ring. The presence of the pyridine moiety and sulfur atom contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. A related study synthesized several 2-(pyridin-2-yl)-1H-benzimidazole derivatives and evaluated their activity against Gram-positive bacteria. The findings indicated that these compounds exhibited significant antibacterial activity, suggesting that similar derivatives could possess comparable effects .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. A review of various benzimidazole compounds revealed that they can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized 2-(pyridin-2-yl)-1H-benzimidazole derivatives and characterized them using NMR spectroscopy. The biological activity was assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, which indicated favorable profiles for drug development. The fluorophenoxy derivative showed notable antimicrobial activity against specific bacterial strains .

Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/EC50 Value
2-(4-fluorophenoxy)pyridin-2-yl-benzimidazoleAntimicrobialGram-positive bacteriaNot specified
5-(pyridin-3-yl)-1H-benzimidazoleAnticancerHEPG2 (liver cancer)1.18 µM
4-substituted bis-benzimidazolesAntiviral (HCV)Hepatitis C virusEC50 = 0.028 nM

The biological activity of the compound can be attributed to its ability to interact with various biological targets. Benzimidazoles are known to inhibit key enzymes involved in cellular processes such as DNA replication and transcription. This inhibition can lead to cell death in rapidly dividing cancer cells or disrupt essential metabolic pathways in bacteria.

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